REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([F:11])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[CH3:12][NH:13][CH2:14][CH2:15][OH:16].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:28]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([N:13]([CH3:12])[CH2:14][CH2:15][OH:16])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(CCO)c1ccc(Br)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |